1-isobutyl-1H-tetrazole-5-thiol
Overview
Description
1-isobutyl-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with an isobutyl group and a thiol group at the 5-position. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and other fields due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isobutyl-1H-tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of isobutyl isothiocyanate with sodium azide in the presence of water, yielding this compound . Another method includes the use of aldehydes and 1H-tetrazole-5-thiol through a one-pot procedure .
Industrial Production Methods
Industrial production methods for tetrazoles often involve eco-friendly approaches such as microwave-assisted synthesis, which provides high yields and short reaction times . The use of heterogeneous catalysts and nanoparticles has also been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced tetrazole derivatives from reduction, and substituted tetrazole compounds from nucleophilic substitution .
Scientific Research Applications
1-isobutyl-1H-tetrazole-5-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-tetrazole-5-thiol involves its interaction with biological targets through its thiol and tetrazole groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, influencing various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-isobutyl-1H-tetrazole-5-thiol include:
1-phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1-benzyl-1H-tetrazole-5-thiol: Investigated for its antibacterial and antifungal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interactions with biological targets compared to other tetrazole derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)-2H-tetrazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4(2)3-9-5(10)6-7-8-9/h4H,3H2,1-2H3,(H,6,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBOTQCENRLUTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=S)N=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429274 | |
Record name | 1-isobutyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-34-2 | |
Record name | 1,2-Dihydro-1-(2-methylpropyl)-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7624-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-isobutyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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